molecular formula C8H7BrN2 B2612581 4-(Aminomethyl)-3-bromobenzonitrile CAS No. 1261568-80-2

4-(Aminomethyl)-3-bromobenzonitrile

Cat. No. B2612581
CAS RN: 1261568-80-2
M. Wt: 211.062
InChI Key: CEZMTUWRWQVSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Aminomethyl)-3-bromobenzonitrile” is a chemical compound that belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . It is used as an inhibitor for aspartic acid protease and Kinesin spindle protein . It is also an active reactant involved in the enantioselective synthesis of N-alkyl terminal aziridines .

Scientific Research Applications

Unnatural Amino Acid Derivative

“4-(Aminomethyl)-3-bromobenzonitrile” acts as an unnatural amino acid derivative . Unnatural amino acids are those not commonly found in proteins and are used in various fields of research, including drug discovery, chemical biology, and synthetic biology.

Antifibrinolytic Agent

This compound is also used as a type 2 antifibrinolytic agent . Antifibrinolytic agents are medications that slow the breakdown of blood clots, which can help control bleeding in certain clinical situations.

Synthesis of 4-Guanidinomethylbenzoic Acid

“4-(Aminomethyl)-3-bromobenzonitrile” reacts with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid . This reaction could be useful in the synthesis of various bioactive compounds.

Organic Synthesis

This compound has been used as a reagent in the synthesis of a variety of compounds, including 4-amino-2-methylbenzoic acid, 4-amino-3-methylbenzoic acid, 4-amino-3-chlorobenzoic acid, and 4-amino-2-chlorobenzonitrile.

Catalyst in Biochemical Reactions

“4-(Aminomethyl)-3-bromobenzonitrile” has been used as a catalyst in the synthesis of various compounds, including 4-amino-3-methylbenzoic acid and 4-amino-2-methylbenzoic acid. As a catalyst, it facilitates the formation of a covalent bond between two functional groups.

Production of Various Compounds

This compound has been used in the production of various compounds, including 4-amino-3-methylbenzoic acid, 4-amino-2-methylbenzoic acid, 4-amino-3-chlorobenzoic acid, and 4-amino-2-chlorobenzoic acid.

Safety and Hazards

The safety data sheet for a related compound, 4-(Aminomethyl)benzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(aminomethyl)-3-bromobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZMTUWRWQVSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.